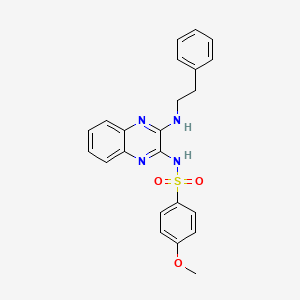

4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide

CAS No.: 714939-21-6

Cat. No.: VC7227556

Molecular Formula: C23H22N4O3S

Molecular Weight: 434.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 714939-21-6 |

|---|---|

| Molecular Formula | C23H22N4O3S |

| Molecular Weight | 434.51 |

| IUPAC Name | 4-methoxy-N-[3-(2-phenylethylamino)quinoxalin-2-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C23H22N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-23-22(24-16-15-17-7-3-2-4-8-17)25-20-9-5-6-10-21(20)26-23/h2-14H,15-16H2,1H3,(H,24,25)(H,26,27) |

| Standard InChI Key | DWPQRSYCGZPZJO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CC=C4 |

Introduction

4-Methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. It features a complex structure that includes a methoxy group and a phenethylamino moiety linked to a quinoxaline derivative, suggesting potential for diverse biological interactions. This compound is notable for its applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents.

Synthesis and Preparation

The synthesis of 4-methoxy-N-(3-(phenethylamino)quinoxalin-2-yl)benzenesulfonamide typically involves several key steps:

-

Precursor Preparation: The synthesis begins with the preparation of necessary precursors, which may include quinoxaline derivatives and benzenesulfonamide components.

-

Coupling Reaction: The precursors are then coupled under specific conditions to form the desired compound.

-

Purification: The final product is purified to ensure high purity and yield.

Biological Activity and Potential Applications

This compound is of interest in medicinal chemistry due to its potential biological activities:

-

Antibacterial Activity: Preliminary studies suggest that it may inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

-

Antifungal Activity: Although less documented, its structural complexity suggests potential antifungal properties.

| Biological Target | Potential Activity |

|---|---|

| Bacterial Dihydropteroate Synthase | Inhibition, leading to antibacterial effects. |

| Fungal Targets | Potential antifungal activity, though less studied. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume